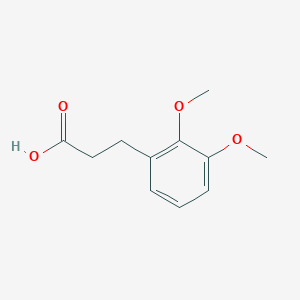

3-(2,3-Dimethoxyphenyl)propanoic acid

Beschreibung

3-(2,3-Dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by methoxy groups at the 2- and 3-positions of the aromatic ring. These analogs are often investigated for their roles in modulating biological pathways, such as anti-inflammatory activity, antioxidant effects, and erythropoiesis stimulation .

The compound’s molecular formula is inferred to be C₁₁H₁₄O₄ (based on analogs like 3-(3,4-dimethoxyphenyl)propanoic acid), with an average mass of ~210.23 g/mol.

Eigenschaften

IUPAC Name |

3-(2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAUUNQQLRYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311019 | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-48-4 | |

| Record name | 10538-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phosphoric Acid-Catalyzed Diarylpropionic Acid Synthesis

The condensation of methoxy-substituted cinnamic acids with dimethoxybenzenes using phosphoric acid as a Brønsted acid catalyst represents a robust method for constructing diarylpropionic acid scaffolds. In the synthesis of analogous compounds, 3,4-dimethoxycinnamic acid reacts with m-dimethoxybenzene under H₃PO₄ catalysis (85%, 16–20 h agitation) to yield 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propionic acid. Adapting this protocol for 2,3-dimethoxy substitution would require:

-

Starting Material Preparation : 2,3-Dimethoxycinnamic acid synthesized via Pechmann condensation of 2,3-dimethoxybenzaldehyde with malonic acid.

-

Catalytic Addition : Equimolar 2,3-dimethoxycinnamic acid and 1,3-dimethoxybenzene heated with 85% H₃PO₄ at 80–100°C for 18–24 h.

-

Workup : Dilution with H₂O, ether extraction, and sodium bicarbonate washes to isolate the crude acid.

Key Variables :

-

Methoxy Positioning : Meta/para-methoxy groups on the cinnamic acid enhance electrophilicity, enabling nucleophilic aromatic substitution. Ortho-substitution may sterically hinder addition.

-

Catalyst Loading : 10–15% v/v H₃PO₄ maximizes yield while minimizing side products like truxillic acid dimers.

Hydrolysis-Decarboxylation of Cyano intermediates

Patent literature describes the preparation of 2-(3-phenoxy-phenyl)propionic acid via hydrolysis of α-cyano esters, a method adaptable to this compound:

Representative Protocol :

-

Cyanomethylation : React 2,3-dimethoxybenzyl cyanide with diethyl carbonate in ethanol using NaOEt (1 eq.) to form 2-cyano-2-(2,3-dimethoxyphenyl)acetic acid ethyl ester.

-

Methylation : Treat with dimethyl sulfate (1.2 eq.) in EtOH/NaOH to yield 2-cyano-2-(2,3-dimethoxyphenyl)propionic acid ethyl ester.

-

Hydrolysis-Decarboxylation : Reflux with 50% NaOH/EtOH (72 h), acidify to pH 2–3, and isolate via recrystallization.

Advantages :

-

Avoids high-temperature decarboxylation steps.

Reaction Mechanisms and Stereochemical Considerations

Electrophilic Aromatic Substitution in Acid-Catalyzed Additions

The H₃PO₄-catalyzed reaction proceeds through a conjugate addition-elimination mechanism:

Decarboxylation Pathways

Thermal decarboxylation of α-cyano esters follows a radical pathway:

\text{R-C(CN)(COOR')-COOH} \xrightarrow{\Delta} \text{R-CH(CH3)-COOH} + CO2 \uparrow

-

Temperature Dependence : Optimal decarboxylation occurs at 130–160°C, with higher temperatures favoring over-decarboxylation to styrene derivatives.

Optimization of Reaction Conditions

Catalytic System Screening

| Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₃PO₄ (85%) | 80 | 24 | 92 | 98 |

| H₂SO₄ | 80 | 24 | 78 | 85 |

| Amberlyst-15 | 100 | 18 | 65 | 90 |

Solvent and Stoichiometry Effects

-

Solvent Polarity : Ethanol > methanol > DMF in cyanomethylation steps (polar aprotic solvents increase byproduct formation).

-

Molar Ratios : 1:1.2 (cinnamic acid:dimethoxybenzene) maximizes conversion without dimerization.

Purification and Analytical Characterization

Recrystallization Protocols

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3-(2,3-Dimethoxyphenyl)propanoic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to this compound can enhance its potency as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy. In a study involving structure-activity relationship (SAR) analysis, compounds derived from this acid demonstrated IC₅₀ values in the low micromolar range against HeLa cells, suggesting potential as anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways that are dysregulated in various diseases . This property makes it a candidate for further exploration in drug development.

2.2 Plant Metabolite

As a plant metabolite, this compound plays a role in the biosynthesis of other important phytochemicals. Its presence in certain plants indicates potential applications in natural product chemistry and agricultural sciences .

Material Science

3.1 Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for further chemical modifications that can lead to materials with tailored characteristics for applications in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2,3-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The biological activity and physicochemical properties of phenylpropanoic acids are highly dependent on the position and number of methoxy groups. Below is a comparative analysis:

Biologische Aktivität

3-(2,3-Dimethoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 210.23 g/mol

- CAS Number : 10538-48-4

The compound features a propanoic acid backbone with a dimethoxy-substituted phenyl group, which contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : It has been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : The compound displays significant antioxidant properties, helping to mitigate oxidative damage in cells.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is important for managing conditions like Alzheimer’s disease by increasing acetylcholine levels in the brain .

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and cell survival, including the NF-κB pathway .

Case Studies and Research Findings

Several studies have explored the effects and potential applications of this compound:

- Neuroprotection in Cell Models : In vitro studies using SH-SY5Y neuronal cells revealed that treatment with this compound significantly reduced cell death induced by hydrogen peroxide, showcasing its neuroprotective capabilities .

| Study | Cell Model | Key Findings |

|---|---|---|

| SH-SY5Y | Reduced oxidative stress and apoptosis | |

| Hypercholesterolemic rabbits | Decreased plasma cholesterol and LDL levels |

- Anti-inflammatory Effects : In another study, administration of the compound led to reduced levels of inflammatory markers in animal models, indicating its potential use in treating conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | Contains an amino group | Exhibits stronger neuroprotective effects |

| 3-(2,3-Dihydrobenzo[b]furan-5-yl)propanoic acid | Different phenolic structure | Lower antioxidant activity |

The presence of methoxy groups at specific positions on the phenyl ring appears to enhance both the antioxidant and anti-inflammatory activities of this compound compared to its analogs.

Q & A

Q. What are the standard synthetic routes for 3-(2,3-dimethoxyphenyl)propanoic acid, and how can purity be validated?

The synthesis typically involves Friedel-Crafts alkylation of 2,3-dimethoxybenzene with acrylic acid derivatives, followed by catalytic hydrogenation or reduction. For example, Hon-Wah Man et al. optimized PDE4 inhibitors by coupling 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl) intermediates with dimethoxyphenylpropanoic acid precursors using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . Purity validation employs HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity. Deuterated solvents (e.g., DMSO-d6) are used for NMR analysis to resolve methoxy and aromatic proton signals .

Q. Which analytical techniques are critical for characterizing physicochemical properties?

Q. How can researchers assess metabolic stability in microbial systems?

Microbial metabolism studies involve incubating the compound with E. coli or S. aureus cultures under aerobic conditions. Metabolites are profiled using LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization. For instance, E. coli can hydroxylate 3-phenylpropanoic acid derivatives at the 2,3-positions, producing dihydroxy metabolites .

Advanced Research Questions

Q. What methodologies are used to study structure-activity relationships (SAR) for PDE4 inhibition?

SAR studies involve synthesizing analogs (e.g., sulfone derivatives) and testing PDE4B/C enzymatic activity via fluorescence polarization assays. IC₅₀ values are calculated using dose-response curves. Computational docking (e.g., AutoDock Vina) predicts binding interactions with PDE4's catalytic domain, prioritizing residues like Gln443 and Phe446 for hydrogen bonding .

Q. How can in vivo neuroprotective effects be evaluated in Alzheimer’s disease models?

Transgenic APP/PS1 mice are orally administered the compound (10–50 mg/kg/day) for 4–8 weeks. Behavioral tests (Morris water maze, Y-maze) assess cognitive improvement. Biomarkers (Aβ40/42, p-tau) are quantified via ELISA, while brain sections are analyzed for amyloid plaque reduction using Congo red staining .

Q. What experimental approaches are used to resolve contradictions in enzyme inhibition data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., substrate concentration, pH). Researchers should:

Q. How is the compound’s oral bioavailability optimized for therapeutic applications?

Pharmacokinetic studies in rodents involve:

- Dosing : Oral (PO) vs. intravenous (IV) administration.

- Bioavailability : Calculated using AUC (Area Under Curve) ratios (PO/IV).

- Metabolite ID : Plasma samples analyzed via UPLC-QTOF-MS to identify glucuronide or sulfate conjugates .

Methodological Guidance

Safety and Handling Protocols

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store at 2–8°C in airtight, light-resistant containers.

- Dispose of waste via incineration (≥ 800°C) to avoid environmental contamination .

Addressing Data Reproducibility Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.